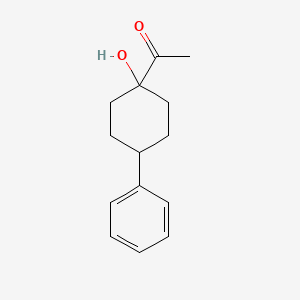
trans-1-Acetyl-4-phenylcyclohexanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-1-Acetyl-4-phenylcyclohexanol: is an organic compound that features a cyclohexane ring substituted with an acetyl group and a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans-1-Acetyl-4-phenylcyclohexanol typically involves the selective oxidation of phenylcyclohexane. One common method is the use of cytochrome P450 enzymes, such as CYP101B1, which can selectively oxidize phenylcyclohexane to trans-4-phenylcyclohexanol . This reaction is carried out under mild conditions and exhibits high regioselectivity.
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using similar enzymatic methods or chemical oxidants. The choice of method depends on factors such as cost, efficiency, and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: trans-1-Acetyl-4-phenylcyclohexanol can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry: trans-1-Acetyl-4-phenylcyclohexanol is used as a starting material or intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, this compound can be used to study enzyme-catalyzed oxidation reactions. It serves as a model substrate for investigating the activity and specificity of cytochrome P450 enzymes.
Medicine: While specific medical applications of this compound are not well-documented, its derivatives may have potential as pharmaceutical agents. Research into its biological activity could lead to the development of new drugs.
Industry: In industrial applications, this compound can be used in the production of fine chemicals and specialty materials. Its chemical properties make it suitable for use in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of trans-1-Acetyl-4-phenylcyclohexanol involves its interaction with specific molecular targets, such as enzymes. For example, its oxidation by cytochrome P450 enzymes involves the transfer of electrons and the activation of molecular oxygen, leading to the formation of hydroxylated products
Comparación Con Compuestos Similares
trans-2-Phenyl-1-cyclohexanol: This compound is structurally similar but differs in the position of the phenyl group.
Phenylcyclohexane: The parent compound from which trans-1-Acetyl-4-phenylcyclohexanol is derived. It is used in various chemical reactions and industrial applications.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to undergo selective oxidation and other reactions makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
29161-95-3 |
|---|---|
Fórmula molecular |
C14H18O2 |
Peso molecular |
218.29 g/mol |
Nombre IUPAC |
1-(1-hydroxy-4-phenylcyclohexyl)ethanone |
InChI |
InChI=1S/C14H18O2/c1-11(15)14(16)9-7-13(8-10-14)12-5-3-2-4-6-12/h2-6,13,16H,7-10H2,1H3 |
Clave InChI |
RXZJKNHFAUFBHI-UHFFFAOYSA-N |
SMILES |
CC(=O)C1(CCC(CC1)C2=CC=CC=C2)O |
SMILES canónico |
CC(=O)C1(CCC(CC1)C2=CC=CC=C2)O |
Key on ui other cas no. |
60583-65-5 |
Sinónimos |
1-acetyl-4-phenylcyclohexanol MG 6236 MG-6236 trans-1-acetyl-4-phenylcyclohexanol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















